molecular formula C9H9ClN2O2S B012672 3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide CAS No. 107089-77-0

3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

Cat. No.: B012672
CAS No.: 107089-77-0
M. Wt: 244.7 g/mol
InChI Key: SIWVDIITQBPZGK-UHFFFAOYSA-N
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Description

4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with a thiadiazine ring. The presence of chlorine and ethyl groups further modifies its chemical properties. Compounds in the benzothiadiazine family are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

The synthesis of 4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetaldehyde in the presence of a base, followed by cyclization to form the benzothiadiazine ring. Industrial production methods may involve variations of this synthetic route, optimized for yield and purity .

Chemical Reactions Analysis

4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogenation, alkylation, and acylation reactions are common, where the chlorine or ethyl groups can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide.

Scientific Research Applications

4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a diuretic, it inhibits the Na-Cl cotransporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water. This action helps in reducing blood pressure and managing edema .

Comparison with Similar Compounds

4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide can be compared with other benzothiadiazine derivatives such as chlorothiazide and hydrochlorothiazide. While all these compounds share a similar core structure, the presence of different substituents (e.g., chlorine, ethyl) imparts unique chemical and pharmacological properties. For example, chlorothiazide is primarily used as a diuretic, whereas 4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide may have broader applications in medicinal chemistry .

Properties

IUPAC Name

3-chloro-4-ethyl-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2S/c1-2-12-7-5-3-4-6-8(7)15(13,14)11-9(12)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWVDIITQBPZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147896
Record name 4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107089-77-0
Record name 4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107089770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC373854
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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